molecular formula C12H18O B1584010 Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one CAS No. 41724-19-0

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one

Cat. No. B1584010
CAS RN: 41724-19-0
M. Wt: 178.27 g/mol
InChI Key: VWFXPROOUAWFEE-UHFFFAOYSA-N
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Description

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one, also known as 7-methyl-1,4-methanonaphthalen-6-one, is a cyclic ketone that belongs to the family of bicyclic compounds. It has a unique structure that makes it an interesting target for synthesis and research.

Mechanism of Action

The mechanism of action of Octahydro-Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one-methanonaphthalen-6(2H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain.
Biochemical and Physiological Effects:
Octahydro-Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one-methanonaphthalen-6(2H)-one has been shown to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Octahydro-Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one-methanonaphthalen-6(2H)-one is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for research on Octahydro-Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one-methanonaphthalen-6(2H)-one. One potential area of research is its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Another area of research is its potential as an antioxidant agent, which may be beneficial in preventing oxidative damage to cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Octahydro-Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one-methanonaphthalen-6(2H)-one has been the subject of several scientific research studies. One of the main areas of research has been its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.

properties

IUPAC Name

5-methyltricyclo[6.2.1.02,7]undecan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-7-4-10-8-2-3-9(5-8)11(10)6-12(7)13/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFXPROOUAWFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3)C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052088
Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one

CAS RN

41724-19-0
Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Methanonaphthalen-6(2H)-one, octahydro-7-methyl-
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Record name 1,4-Methanonaphthalen-6(2H)-one, octahydro-7-methyl-
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Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Record name Octahydro-7-methyl-1,4-methanonaphthalen-6(2H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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